

# Technical Monograph: Ethyl 2-Nitropropionate

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## Compound of Interest

Compound Name: *Ethyl 2-nitropropionate*

CAS No.: 2531-80-8

Cat. No.: B1583671

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The Ambiphilic Synthon in Asymmetric Synthesis and Medicinal Chemistry

## Executive Summary & Strategic Value

**Ethyl 2-nitropropionate** (E2NP) [CAS: 2531-80-8] represents a high-value "masked" amino acid synthon. Unlike simple nitroalkanes, E2NP possesses a dual-activation motif: the nitro group (

) and the ethyl ester (

) attached to the same

-carbon. This electron-withdrawing synergy renders the

-proton highly acidic (predicted pKa

6.0), creating a stable yet reactive nitronate nucleophile under mild basic conditions.

For drug development professionals, E2NP is not merely a reagent but a strategic divergence point. It serves as a direct precursor to

-methyl amino acids (via reduction), complex heterocycles (isoxazoles, pyrrolines), and chiral building blocks via enantioselective Michael additions.

## Physicochemical Profile

Data aggregated from verified spectroscopic and industrial safety databases.

Parameter	Value	Technical Note
Molecular Formula		MW: 147.13 g/mol
Appearance	Colorless to light yellow liquid	Darkens upon oxidation/storage.[1]
Density	at	Denser than water; phase separation is distinct.
Boiling Point	at	Warning: Avoid distillation at atm pressure (dec. >160°C).
pKa ( -H)	(Predicted)	Significantly more acidic than nitroethane (pKa ~8.6).
Solubility	Immiscible in water	Soluble in EtOH, DMSO, DMF, DCM.
Refractive Index		Useful for purity checks post-distillation.

## Synthesis: The Kornblum Substitution Protocol

The most robust synthesis of E2NP avoids the harsh conditions of direct nitration. Instead, it utilizes a nucleophilic substitution (

) of ethyl 2-bromopropionate using sodium nitrite in an aprotic polar solvent (Kornblum reaction).

## Mechanism & Causality

- Why DMSO? Sodium nitrite is an ambident nucleophile (can attack via N or O). In aprotic polar solvents like DMSO, the cation (

) is heavily solvated, leaving the nitrite anion "naked" and more nucleophilic. This favors the softer N-attack (forming the nitro compound) over the harder O-attack (forming the unstable nitrite ester).

- Temperature Control: The reaction is exothermic. Temperatures above

increase the risk of O-alkylation and subsequent decomposition of the nitrite ester into aldehydes/ketones.

## Standard Operating Procedure (SOP)

Scale: 100 mmol basis Safety: Perform in a fume hood.

fumes may be generated.[2]

- Preparation: Charge a dry 250 mL round-bottom flask with Dimethyl Sulfoxide (DMSO) ( ) and Sodium Nitrite ( , 1.45 eq). Stir vigorously to create a suspension.
- Addition: Place the flask in a water bath at . Add Ethyl 2-bromopropionate ( , ) dropwise over 30 minutes. Critical: Do not allow internal temp to exceed .
- Reaction: Stir at ambient temperature ( ) for 6–8 hours.
  - IPC (In-Process Control): Monitor via TLC (Silica, 20% EtOAc/Hexane). Disappearance of bromide indicates completion.
- Quench & Extraction: Pour the reaction mixture into ice-cold water (

- ) . Extract with Diethyl Ether or DCM (
- ).[2]
- Purification: Wash combined organics with water (
  - ) to remove DMSO, then brine (
  - ) . Dry over anhydrous
  - .
  - Isolation: Concentrate under reduced pressure. Distill the residue under vacuum (
  - ) to collect E2NP (bp
  - ).

## Core Reactivity & Pathways

E2NP acts as a "chemical chameleon," capable of functioning as a nucleophile (Michael Donor) or an electrophile precursor (after oxidation/chlorination).

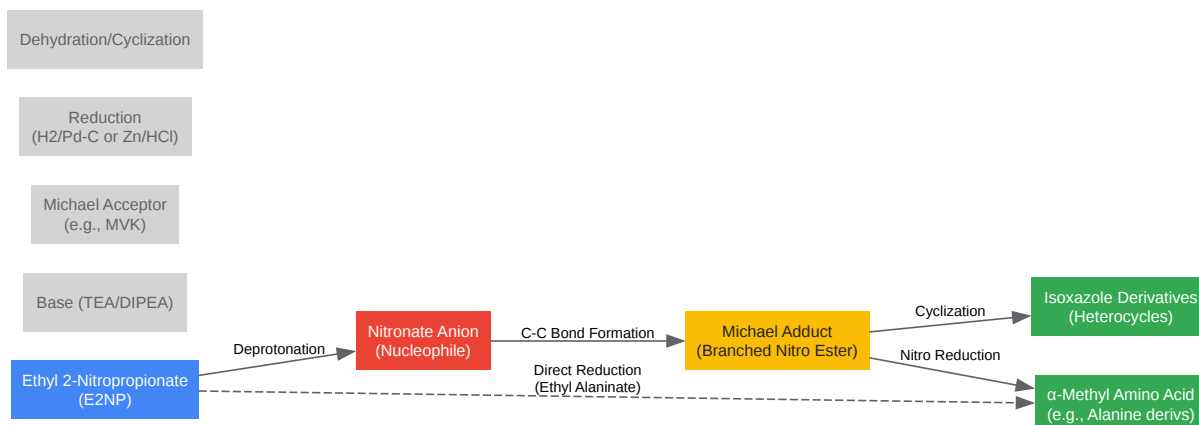
## The Nitronate Nucleophile

Due to the ester group, the

-proton is easily removed by weak bases (TEA, DIPEA). The resulting nitronate species is soft and highly reactive toward conjugated systems.

## Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from E2NP, highlighting its utility in generating amino acids and heterocycles.



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Figure 1: Divergent synthetic pathways for **Ethyl 2-nitropropionate**, illustrating its role as a precursor for amino acids and heterocycles.[3]

## Synthetic Applications: Protocols

### A. Enantioselective Michael Addition

This protocol describes the synthesis of chiral precursors for quaternary amino acids, a critical scaffold in peptidomimetics.

- Target: Synthesis of quaternary  
-nitro esters.
- Reagents: E2NP, Methyl Vinyl Ketone (MVK), Organocatalyst (e.g., Cinchona alkaloid derivative).
- Procedure:
  - Dissolve E2NP (

- ) in Toluene.
- Add catalyst ( )  
( ). Cool to  
to maximize enantiomeric excess ( ).
  - Add MVK ( ) slowly.
  - Stir until TLC indicates consumption of E2NP.
  - Result: The product possesses a quaternary carbon center with high optical purity, ready for reduction to a chiral -disubstituted amino acid.

## B. Reduction to Amino Acid (Ethyl Alaninate Derivative)

The nitro group is a "masked" amine. Reduction yields the amino ester.[4]

- System:  
in Ethanol.
- Note: Acidic conditions (e.g., adding ) are often preferred to protonate the resulting amine immediately, preventing side reactions (like lactamization if the chain length allows) and stabilizing the product as the hydrochloride salt.

## Safety & Handling (Critical)

- Energetic Potential: While E2NP is more stable than nitromethane, all nitroalkanes possess significant energy. Do not heat residues to dryness above .

- Nitrosamine Risk: Secondary amines (impurities or reagents) can react with E2NP derivatives to form carcinogenic nitrosamines. Avoid contact with morpholine or piperidine unless strictly controlled.
- Storage: Store under inert gas (Argon/Nitrogen) at

## References

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